![molecular formula C11H16Cl2N5O12P3 B12968114 5'-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid]](/img/structure/B12968114.png)
5'-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid] is a complex organic compound that combines the properties of adenylic acid and dichloromethylene bis[phosphonic acid]. This compound is notable for its unique structure, which includes both nucleotide and phosphonic acid components, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid] typically involves the reaction of 5’-Adenylic acid with dichloromethylene bis[phosphonic acid] under controlled conditions. The reaction is usually carried out in an anhydrous environment to prevent hydrolysis and to ensure the formation of the anhydride bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reactant concentrations to maximize yield and purity. The final product is often purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid] can undergo various chemical reactions, including:
Hydrolysis: The anhydride bond can be hydrolyzed to yield the corresponding acids.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic catalysts.
Substitution: Requires nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation and Reduction: Involves oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Hydrolysis: Produces adenylic acid and dichloromethylene bis[phosphonic acid].
Substitution: Yields substituted phosphonic acid derivatives.
Oxidation and Reduction: Results in oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
5’-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid] has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Studied for its role in nucleotide metabolism and regulation.
Medicine: Investigated for potential therapeutic applications, including antiviral properties against diseases like HIV and herpes simplex virus.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 5’-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid] involves its interaction with nucleotide and phosphonate pathways. The compound can inhibit enzymes involved in nucleotide synthesis and metabolism, thereby affecting cellular processes. It may also act as a competitive inhibitor of ATPase, disrupting ATP-dependent reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine monophosphate (AMP): A nucleotide involved in RNA synthesis.
Adenosine triphosphate (ATP): A key energy carrier in cells.
Phosphoaminophosphonic acid-adenylate ester: An analog of ATP with inhibitory properties.
Uniqueness
5’-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid] is unique due to its combined nucleotide and phosphonic acid structure, which allows it to participate in a wide range of biochemical reactions and regulatory processes. Its potential therapeutic applications and role in nucleotide metabolism further distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C11H16Cl2N5O12P3 |
|---|---|
Poids moléculaire |
574.10 g/mol |
Nom IUPAC |
[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid |
InChI |
InChI=1S/C11H16Cl2N5O12P3/c12-11(13,31(21,22)23)32(24,25)30-33(26,27)28-1-4-6(19)7(20)10(29-4)18-3-17-5-8(14)15-2-16-9(5)18/h2-4,6-7,10,19-20H,1H2,(H,24,25)(H,26,27)(H2,14,15,16)(H2,21,22,23)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
DBTMQGIVIBACPO-KQYNXXCUSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-[3-[(2,4-Dimethylphenyl)carbamoyl]-2-oxonaphthalen-1-ylidene]hydrazinyl]-4-hydroxybenzenesulfonic acid](/img/structure/B12968035.png)
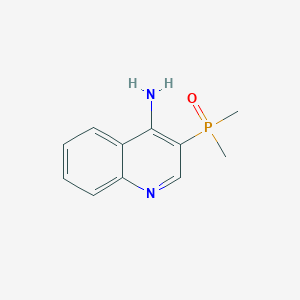

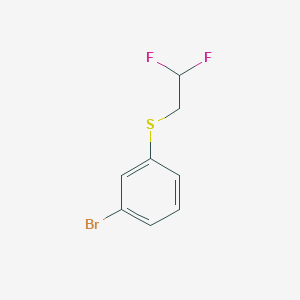

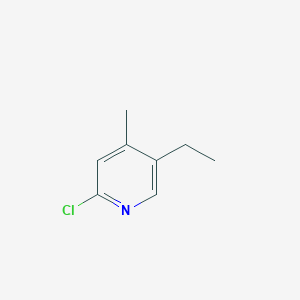
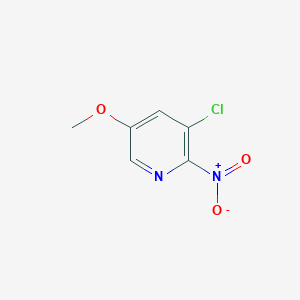
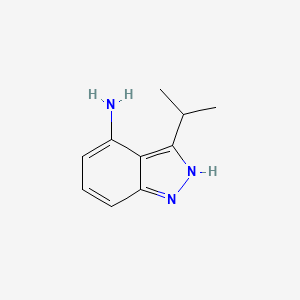
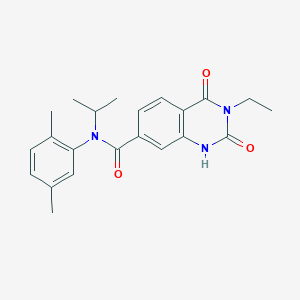
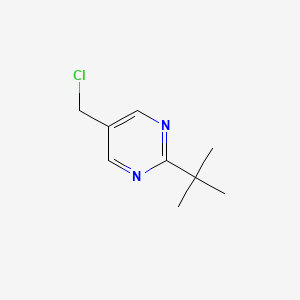

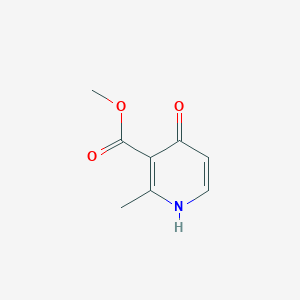
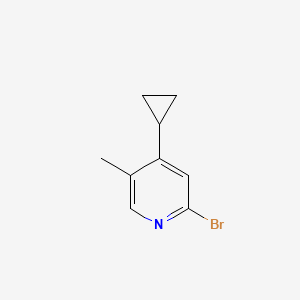
![Ethyl 2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12968123.png)
